molecular formula C26H26N4O3S B2724081 N-(2-furylmethyl)-4-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)benzamide CAS No. 1207001-21-5

N-(2-furylmethyl)-4-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)benzamide

Cat. No. B2724081
CAS RN: 1207001-21-5
M. Wt: 474.58
InChI Key: VVDSGPFMAVIGAT-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-4-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)benzamide is a useful research compound. Its molecular formula is C26H26N4O3S and its molecular weight is 474.58. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Kinase Inhibition

Compounds with complex structures like N-(2-furylmethyl)-4-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)benzamide often arise in the context of medicinal chemistry. For instance, derivatives of benzimidazole and benzoxazole, which share a similar structural complexity, have been synthesized and evaluated for their anti-inflammatory, analgesic, and kinase inhibition activities. These compounds were found to have significant in vitro activity against CDK-5 and CDK-1, indicating their potential as therapeutic agents (Sondhi et al., 2006).

Antimicrobial and Anticancer Evaluation

Thiazolidinone derivatives, which could be structurally related to the query compound through their complex heterocyclic systems, have been synthesized and evaluated for their antimicrobial and anticancer potentials. Some of these derivatives showed significant activity, highlighting the potential of such compounds in developing new antimicrobial and anticancer agents (Deep et al., 2016).

Corrosion Inhibition

Benzothiazole derivatives, possibly sharing similar structural motifs with the target compound, have been studied for their corrosion inhibiting effects against steel in acidic solutions. Their high inhibition efficiencies suggest that compounds with similar structures could be effective corrosion inhibitors, offering protection for metals in industrial applications (Hu et al., 2016).

Electrophysiological Activity

Imidazolylbenzamides, which are structurally related to the query compound, have been synthesized and evaluated for their cardiac electrophysiological activity. Some of these compounds exhibited potency comparable to known class III agents, suggesting their potential use in treating arrhythmias (Morgan et al., 1990).

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c1-17-13-18(2)24(19(3)14-17)29-23(31)16-34-26-27-10-11-30(26)21-8-6-20(7-9-21)25(32)28-15-22-5-4-12-33-22/h4-14H,15-16H2,1-3H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDSGPFMAVIGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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